1-Phenyl-3-(thiophene-2-carbonylamino)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-(thiophene-2-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11(10-7-4-8-18-10)14-15-12(17)13-9-5-2-1-3-6-9/h1-8H,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPVACPJTROCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to 1-Phenyl-3-(thiophene-2-carbonylamino)urea
Several strategies have been developed for the synthesis of N-acylureas, which can be adapted for the preparation of this compound. These routes include condensation reactions, reactions involving isocyanates, multi-step approaches, and catalytic methods.
A straightforward approach to the synthesis of this compound is the direct condensation of thiophene-2-carbonyl chloride with phenylurea. This reaction involves the acylation of the terminal nitrogen atom of phenylurea. The reaction is typically carried out in an inert solvent, and a base is often added to neutralize the hydrogen chloride gas that is liberated during the reaction.
The general reaction is as follows: Thiophene-2-carbonyl chloride + Phenylurea → this compound + HCl
Table 1: Typical Reaction Conditions for the Condensation of Thiophene-2-carbonyl Chloride and Phenylurea
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | To dissolve the reactants and facilitate the reaction. |
| Base | Tertiary amines like Triethylamine (TEA) or Pyridine (B92270) | To act as a scavenger for the HCl produced. |
| Temperature | Room temperature to reflux | To control the reaction rate. |
| Reaction Time | Several hours | To ensure the completion of the reaction. |
Another common method for the formation of urea (B33335) derivatives is the reaction of an isocyanate with an amine. In this case, phenyl isocyanate can be reacted with thiophene-2-carboxamide. The nucleophilic nitrogen of the amide attacks the electrophilic carbon of the isocyanate, leading to the formation of the desired N-acylurea. This reaction is typically performed in an aprotic solvent.
The reaction proceeds as follows: Phenyl Isocyanate + Thiophene-2-carboxamide → this compound
An alternative to using pre-formed phenyl isocyanate is its in situ generation from aniline (B41778) using a phosgene (B1210022) equivalent like triphosgene. mdpi.com This approach avoids the handling of the highly reactive and toxic isocyanate.
Table 2: Reaction Parameters for Phenyl Isocyanate and Thiophene-2-carboxamide
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Anhydrous aprotic solvents like THF or DMF | To prevent side reactions of the isocyanate with protic solvents. |
| Temperature | 0 °C to room temperature | To control the exothermic reaction. |
| Catalyst | Generally not required, but a mild base can be used | To facilitate the nucleophilic attack. |
Multi-step syntheses offer greater flexibility in the choice of starting materials. A plausible route involves the conversion of thiophene-2-carboxylic acid into an acyl azide (B81097), which then undergoes a Curtius rearrangement to form thiophene-2-carbonyl isocyanate. This reactive intermediate can then be trapped with aniline to yield the final product.
The steps are as follows:
Acyl Azide Formation: Thiophene-2-carboxylic acid is converted to its corresponding acyl chloride, which is then reacted with sodium azide.
Curtius Rearrangement: The acyl azide is heated, leading to the loss of nitrogen gas and the formation of thiophene-2-carbonyl isocyanate.
Urea Formation: The isocyanate is reacted with aniline to form this compound. organic-chemistry.org
This method is advantageous as it allows for the synthesis of the target molecule from a readily available carboxylic acid. organic-chemistry.org
The synthesis of N-acylureas can be facilitated by the use of catalysts. While specific catalytic syntheses for this compound are not extensively documented, general catalytic methods for N-acylurea formation can be applied. For instance, Lewis acids can be employed to activate the carbonyl group of the acylating agent, thereby promoting the reaction. Transition metal catalysts, such as palladium complexes, have also been utilized in carbonylation reactions to form urea derivatives. nsf.gov Mechanochemical methods using catalysts like copper(I) chloride (CuCl) have also been reported for the synthesis of ureas and could potentially be adapted for this synthesis.
The efficiency and selectivity of the synthesis of this compound are influenced by several factors. In condensation reactions, the primary challenge is to avoid the formation of di-acylated products or other side reactions. The choice of base and reaction temperature is crucial in controlling the selectivity. rsc.org
In isocyanate-based routes, the main consideration is the prevention of side reactions of the highly reactive isocyanate group, such as self-polymerization or reaction with moisture. Therefore, anhydrous conditions are essential for high yields.
The formation of N-acylurea can sometimes be an undesired side product in peptide synthesis, and strategies to suppress its formation, such as the use of additives like pyridine or operating at lower temperatures and pH, can be adapted to improve the selectivity of the desired product in the synthesis of this compound. rsc.orgrsc.org The selectivity can be defined as the measure of the formation of the desired anhydride (B1165640) over the N-acylurea. rsc.org
Table 3: Factors Influencing Efficiency and Selectivity
| Factor | Effect on Efficiency and Selectivity |
|---|---|
| Temperature | Lower temperatures can suppress the formation of unwanted N-acylurea byproducts. rsc.org |
| pH | Lower pH can also contribute to the suppression of N-acylurea side products. rsc.org |
| Additives | Additives like pyridine can significantly suppress the formation of N-acylurea. rsc.org |
| Catalyst Structure | The structure of the catalyst can influence the reaction pathway and the formation of side products. rsc.org |
| Precursor Concentration | Higher concentrations of precursors can sometimes lead to a decrease in the yield of N-acylurea byproducts. rsc.org |
Reactivity of this compound
The reactivity of this compound is determined by the functional groups present in the molecule: the N-acylurea moiety and the thiophene (B33073) ring.
The N-acylurea functionality can undergo several reactions. It can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the urea bond to produce thiophene-2-carboxylic acid, phenylurea, and ultimately aniline and carbon dioxide. researchgate.netnih.gov Thermal decomposition of ureas typically yields isocyanates and amines. nih.gov For this compound, heating could potentially lead to the formation of thiophene-2-carbonyl isocyanate and aniline, or phenyl isocyanate and thiophene-2-carboxamide. bohrium.com N-acylureas can also serve as intermediates in further synthetic transformations, acting as a source of isocyanates for subsequent reactions. ntu.edu.twresearchgate.net
The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic substitution than benzene (B151609). e-bookshelf.de Therefore, this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution is expected to occur preferentially at the 5-position of the thiophene ring, which is activated by the electron-donating nature of the sulfur atom and less sterically hindered. The electron-withdrawing nature of the carbonyl group at the 2-position would deactivate the 3-position towards electrophilic attack.
Table 4: Potential Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Products |
|---|---|---|
| Hydrolysis (Acidic) | Dilute acid (e.g., HCl), heat | Thiophene-2-carboxylic acid, Aniline, Carbon dioxide, Ammonium chloride |
| Hydrolysis (Basic) | Dilute base (e.g., NaOH), heat | Sodium thiophene-2-carboxylate, Aniline, Sodium carbonate |
| Thermal Decomposition | High temperature | Thiophene-2-carbonyl isocyanate and Aniline, or Phenyl isocyanate and Thiophene-2-carboxamide |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-thiophene-2-carbonyl)-3-phenylurea |
| Electrophilic Bromination | Br₂ in acetic acid | 1-(5-Bromo-thiophene-2-carbonyl)-3-phenylurea |
Oxidation Reactions of the Thiophene Ring
The thiophene ring, while aromatic, contains a sulfur atom that is susceptible to oxidation. Unlike some aromatic systems, the thiophene nucleus is relatively stable to oxidizing agents, but the sulfur heteroatom can be oxidized under controlled conditions. pharmaguideline.comresearchgate.net The primary products of such reactions are typically thiophene S-oxides and thiophene S,S-dioxides. researchgate.netresearchgate.net
The oxidation of the sulfur atom in the thiophene ring of this compound can lead to two main products: the corresponding thiophene 1-oxide and thiophene 1,1-dioxide. researchgate.net These transformations are typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. researchgate.netnih.gov
Thiophene 1-oxides are often unstable and can act as reactive dienes in Diels-Alder reactions, sometimes leading to dimerization. researchgate.netresearchgate.netnih.gov The formation of the more stable thiophene 1,1-dioxide is also a common outcome. researchgate.netresearchgate.net The specific product obtained often depends on the reaction conditions and the nature of the substituents on the thiophene ring. For instance, cytochrome P450 enzymes can catalyze the sulfoxidation of thiophene-containing compounds. researchgate.net
| Oxidizing Agent | Potential Product | Reaction Characteristics |
|---|---|---|
| Peroxy acids (e.g., m-CPBA) | Thiophene 1-oxide | Intermediate can be unstable and may undergo subsequent reactions like dimerization. researchgate.netresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | Thiophene 1,1-dioxide | Results in a more stable sulfone product. nih.gov |
| Cytochrome P450 Enzymes | Thiophene S-oxide | Biocatalytic oxidation often favors sulfoxidation over aromatic hydroxylation. researchgate.net |
Reduction Reactions of Carbonyl Moieties
The structure of this compound contains two distinct carbonyl groups: one in the amide linkage (thiophene-2-carbonyl) and one within the urea moiety. The reduction of these groups requires potent reducing agents and would significantly alter the molecular structure.
The amide carbonyl is generally less reactive than a ketone or aldehyde but can be reduced by strong hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction would typically convert the C=O group to a methylene (B1212753) group (CH₂), transforming the thiophene-2-carbonylamino moiety into a (thiophen-2-ylmethyl)amino group.
The urea carbonyl is even more resistant to reduction. However, under forcing conditions with powerful reducing agents, it could potentially be reduced to a methylene group, linking the two nitrogen atoms. The selective reduction of one carbonyl group over the other would present a significant synthetic challenge, likely requiring protecting group strategies.
| Carbonyl Group | Reducing Agent | Expected Product | Notes |
|---|---|---|---|
| Amide Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | Methylene bridge (-CH₂-) | Transforms the acylamino group into an alkylamino group. |
| Urea Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | Methylene bridge (-CH₂-) | Requires harsh reaction conditions due to the stability of the urea moiety. |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
Both the thiophene and phenyl rings in the molecule can undergo substitution reactions, though their reactivity is influenced by the attached substituents.
Electrophilic Substitution: The thiophene ring is generally more reactive towards electrophiles than benzene. pharmaguideline.com Electrophilic attack preferentially occurs at the C5 position (alpha to the sulfur and ortho to the deactivating carbonyl group). The thiophene-2-carbonyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but directs incoming electrophiles primarily to the C5 and secondarily to the C4 position.
Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on either the thiophene or phenyl ring is less common and typically requires the presence of strong electron-withdrawing groups (like a nitro group) on the ring to activate it for attack by a nucleophile. pharmaguideline.comresearchgate.netnih.gov In its current form, this compound is not highly susceptible to SNAr reactions. However, if the thiophene ring were substituted with a nitro group, for example at the 5-position, it could become a substrate for nucleophilic displacement of a leaving group. researchgate.netnih.gov
| Ring | Reaction Type | Reactivity and Regioselectivity |
|---|---|---|
| Thiophene Ring | Electrophilic Substitution | Deactivated by the carbonyl group. Substitution is directed to the C5 position. pharmaguideline.com |
| Phenyl Ring | Electrophilic Substitution | Activated by the urea nitrogen. Substitution is directed to the ortho and para positions. |
| Thiophene/Phenyl Rings | Nucleophilic Substitution | Unlikely without strong electron-withdrawing activating groups on the ring. researchgate.netnih.gov |
Hydrolysis and Condensation Pathways
Hydrolysis: The molecule contains both an amide and a urea linkage, both of which can be susceptible to hydrolysis under acidic or basic conditions, although ureas are generally more stable. researchgate.net
Amide Hydrolysis: Under strong acidic or basic conditions, the amide bond linking the thiophene carbonyl to the urea nitrogen can be cleaved. This would result in the formation of thiophene-2-carboxylic acid and 1-phenylurea.
Condensation: The N-H protons of the urea moiety are weakly acidic and can participate in condensation reactions. For example, ureas can react with aldehydes and ketones, particularly formaldehyde, in the presence of an acid or base catalyst to form N-hydroxymethyl derivatives, which can further condense to form polymeric resins. researchgate.net Condensation reactions with dicarbonyl compounds are also possible, leading to the formation of heterocyclic structures. uu.nl
Functionalization of Urea Nitrogen for Further Derivatization
The nitrogen atoms of the urea group, particularly the N-H protons, serve as key sites for further functionalization. These reactions can introduce new substituents, thereby modifying the compound's properties.
The hydrogen atoms on the urea nitrogens can be removed by a base, and the resulting anion can react with various electrophiles. Common derivatization reactions include:
Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl groups onto one or both nitrogen atoms.
Acylation: Acyl chlorides or anhydrides can react with the urea nitrogens to form N-acyl derivatives.
Reaction with Isocyanates: The N-H groups can react with isocyanates to form biuret-type structures. nih.gov
Structure Activity Relationship Sar and Structural Modifications
Design Principles for Derivatives of 1-Phenyl-3-(thiophene-2-carbonylamino)urea
The design of derivatives of this compound is guided by established medicinal chemistry principles aimed at enhancing interactions with biological targets. The core scaffold presents several opportunities for modification. Key design strategies often revolve around:
Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups on the aromatic rings to alter the molecule's electronic distribution, which can influence binding affinity and reactivity.
Steric Optimization: Varying the size and shape of substituents to probe the spatial requirements of the target's binding pocket, thereby improving selectivity and potency.
Hydrogen Bonding Modification: The urea (B33335) and amide moieties are crucial hydrogen bond donors and acceptors. Modifications to these groups or the introduction of other hydrogen bonding functionalities can significantly impact target engagement.
Improving Physicochemical Properties: Altering the lipophilicity and polarity of the molecule to enhance solubility, membrane permeability, and metabolic stability. For instance, the thiophene (B33073) ring itself is often considered a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov
Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can lead to higher potency and selectivity.
These principles are applied in a systematic manner to explore the chemical space around the lead compound and to develop analogues with improved pharmacological profiles.
Impact of Substituents on Biological Potency and Target Specificity
Modifications to the terminal phenyl ring of this compound can have a profound impact on the compound's biological activity. The nature, position, and number of substituents on this ring can influence its interaction with the target protein.
Research on related diaryl urea compounds has demonstrated that the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl groups, often enhances antiproliferative activity. rsc.orgresearchgate.net For example, in a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, compounds bearing a 4-chloro-3-(trifluoromethyl)phenyl group were found to be highly potent. rsc.org This suggests that such substitutions on the phenyl ring of this compound could also lead to increased potency.
Conversely, the introduction of bulky or electron-donating groups may either increase or decrease activity depending on the specific target. For instance, in some series of urea derivatives, methoxy (B1213986) groups have been shown to be beneficial, while in others they can reduce activity. researchgate.net The position of the substituent is also critical; para-substitution is often favored as it can extend the molecule into a specific sub-pocket of the binding site.
Table 1: Illustrative Impact of Phenyl Ring Substituents on the Activity of Related Aryl Urea Derivatives Note: This data is derived from studies on structurally related compounds and is intended to be illustrative of general trends.
| Substituent (R) on Phenyl Ring | General Effect on Potency | Potential Rationale |
|---|---|---|
| -H | Baseline Activity | Unsubstituted reference compound. |
| 4-Cl | Increased | Favorable hydrophobic and electronic interactions. |
| 3-CF₃, 4-Cl | Significantly Increased | Strong electron-withdrawing nature and occupation of hydrophobic pockets. rsc.org |
| 4-OCH₃ | Variable | Can form hydrogen bonds but may also introduce steric hindrance. researchgate.net |
| 4-NO₂ | Variable/Decreased | Strong electron-withdrawing group, but can be metabolically labile. |
The thiophene ring is a key component of the this compound scaffold and is known to be a privileged structure in medicinal chemistry. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, and the ring itself is an important pharmacophore that can be a bioisosteric replacement for a phenyl ring. nih.gov Modifications to the thiophene ring, such as the introduction of substituents at the 4- or 5-positions, can influence biological activity. For example, studies on thiophene carboxamide derivatives have shown that substitutions can modulate the electronic properties of the ring and introduce new interactions with the target. mdpi.com
The carbonylamino linker is crucial for maintaining the structural integrity of the molecule and for its hydrogen bonding capabilities. Variations in this linker, such as replacing the carbonyl group with a thiocarbonyl (to form a thiourea) or altering its rigidity, can significantly affect biological activity. The planarity and electron delocalization of the thiophene ring enhance receptor binding, and its structure allows for functionalization that can improve selectivity and potency. mdpi.com
The urea moiety is a cornerstone of the this compound structure, primarily due to its ability to act as a rigid hydrogen-bond donor-acceptor unit. This allows it to form strong and specific interactions with amino acid residues in the active site of target proteins.
Structural adaptations of the urea scaffold can involve:
N-Alkylation or N-Arylation: Substitution on the urea nitrogens can alter the hydrogen bonding pattern and introduce steric bulk, which can modulate selectivity. However, this often comes at the cost of reduced potency if the N-H bonds are critical for binding.
Cyclization: Incorporating the urea moiety into a cyclic system can restrict the conformational flexibility of the molecule. This can pre-organize the compound into its bioactive conformation, leading to an increase in potency and selectivity.
Replacement with Urea Bioisosteres: Replacing the urea group with bioisosteric functionalities such as thiourea (B124793), guanidine, or squaramide can maintain or improve biological activity while potentially altering physicochemical properties like solubility and metabolic stability. For instance, the replacement of urea with thiourea has been explored in various contexts, sometimes leading to altered or improved activity profiles.
In studies of related anti-tuberculosis agents, it was found that an unmodified urea moiety was preferred for optimal activity, with the introduction of a thiourea or N-methylation leading to a significant decrease in potency. researchgate.net This highlights the critical role of the specific hydrogen bonding pattern of the unsubstituted urea in that particular context.
Stereochemical Considerations in Analogue Design
While the parent compound this compound is achiral, the introduction of chiral centers in its derivatives can lead to stereoisomers with different biological activities. Stereochemistry is a critical consideration in analogue design, as biological macromolecules are chiral and often exhibit stereospecific recognition of ligands.
Chiral centers can be introduced by:
Substitution on a non-aromatic linker: If the carbonylamino linker were to be modified to include an alkyl chain, for example, a chiral center could be created.
Introduction of chiral substituents: Attaching a chiral group to either the phenyl or thiophene ring would result in diastereomers.
In a study of 1-phenyl-3-(1-phenylethyl)urea derivatives, it was observed that the R-enantiomer of the hit compound showed significantly weaker inhibition compared to the S-enantiomer, indicating a clear stereochemical preference for the target. nih.gov This underscores the importance of evaluating the activity of individual enantiomers when designing chiral analogues of this compound.
Comparative SAR Studies with Related Urea and Thiophene Derivatives
To better understand the SAR of this compound, it is useful to compare it with structurally related classes of compounds.
Comparison with Benzoylphenylureas: Replacing the thiophene-2-carbonyl group with a benzoyl group allows for a direct assessment of the contribution of the thiophene ring to the biological activity. In many cases, the thiophene ring, as a bioisostere of the phenyl ring, can lead to improved potency or a better pharmacokinetic profile. nih.gov The sulfur atom can engage in unique interactions not possible with a phenyl ring.
Comparison with other Heterocyclic Ureas: Comparing the activity of this compound with analogues where the thiophene ring is replaced by other heterocycles (e.g., furan, pyrrole, thiazole) can provide insights into the optimal heteroaromatic system for a given target. Each heterocycle offers a unique combination of steric, electronic, and hydrogen-bonding properties.
Table 2: Comparative SAR Insights from Related Scaffolds
| Scaffold | Key SAR Observations | Implications for this compound |
|---|---|---|
| Benzoylphenylureas | The nature and position of substituents on both phenyl rings are critical for activity. | Highlights the importance of systematic substitution on the phenyl ring of the target compound. |
| Thiophene Carboxamides | Substituents on the thiophene ring and the nature of the amide substituent strongly influence potency. mdpi.com | Suggests that modifications to the thiophene ring of the target compound could yield significant gains in activity. |
| Diaryl Ureas | The urea linker is a key pharmacophoric element, and its hydrogen bonding capacity is often essential for activity. rsc.orgresearchgate.net | Reinforces the importance of the urea scaffold in the target compound and suggests that its modification should be approached with caution. |
Molecular Interactions and Recognition Studies
Investigation of Binding Affinity to Biological Targets
The binding affinity of 1-Phenyl-3-(thiophene-2-carbonylamino)urea and its derivatives has been a subject of significant research, particularly in the context of drug design and molecular recognition. Studies have shown that this class of compounds can act as allosteric modulators for receptors such as the cannabinoid type-1 (CB1) receptor. nih.govnih.gov The structure-activity relationship (SAR) analyses of these derivatives indicate that the thiophene (B33073) ring plays a crucial role in their potency. For instance, replacing the central phenyl ring of a parent diarylurea compound with a thiophene ring resulted in derivatives with improved or comparable potencies in various biological assays, including calcium mobilization, [³⁵S]GTPγS binding, and cAMP assays. nih.gov
In other studies, derivatives of 1-phenyl-3-urea, where the core structure is linked to other heterocyclic systems like 1,3,4-thiadiazole, have been synthesized and evaluated as receptor tyrosine kinase inhibitors. nih.gov These investigations led to the discovery of compounds with potent activity against human chronic myeloid leukemia (CML) cell lines. For example, a derivative, 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea, demonstrated significant biological activity with a low IC50 value, indicating strong binding affinity to its target. nih.gov
Table 1: Biological Activity of Selected Phenyl-Urea Derivatives
| Compound | Target/Assay | Activity (IC₅₀) |
|---|---|---|
| PSNCBAM-1 (a diarylurea analog) | CB1 Receptor Allosteric Modulation | 33 nM |
| 2-methoxy substituted diarylurea | CB1 Receptor Allosteric Modulation | 1270 nM |
This table presents data for closely related derivatives to illustrate the binding affinities of the phenyl-urea scaffold.
Hydrogen Bonding Networks in Crystalline and Solution States
The urea (B33335) functional group is a cornerstone of molecular recognition due to its capacity to form strong and directional hydrogen bonds. nih.gov In this compound, the two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. This arrangement allows for the formation of robust hydrogen-bonding networks that are critical in both solid-state crystal packing and interactions in solution. researchgate.netresearchgate.net
In the crystalline state, molecules containing the urea backbone often self-assemble into one-dimensional chains or tapes through N-H···O hydrogen bonds. researchgate.net The planarity of the urea group, coupled with the phenyl and thiophene rings, facilitates the formation of ordered supramolecular structures. In solution, these same hydrogen-bonding capabilities are essential for binding to biological targets and other molecules. nih.gov The presence of the thiophene ring can also influence the hydrogen-bonding network, potentially participating in weaker C-H···S or C-H···O interactions. core.ac.uk The stability of these networks is a key factor in the compound's ability to form stable complexes with guest molecules or biological receptors. nih.gov
Van der Waals and Pi-Stacking Interactions
Beyond hydrogen bonding, the aromatic nature of the phenyl and thiophene rings in this compound allows for significant van der Waals and pi-stacking interactions. These non-covalent forces are crucial for stabilizing the conformation of the molecule and its complexes. Pi-stacking can occur between the thiophene and phenyl rings of adjacent molecules, contributing to the stability of crystal lattices and self-assembled structures in solution. core.ac.uk
Anion Recognition Properties of Urea-Based Scaffolds
The urea scaffold is exceptionally effective as a neutral receptor for anion recognition. acs.orgrsc.org This property stems from the two polarized N-H groups, which are capable of acting as a double hydrogen-bond donor. researchgate.net This "chelating" effect allows the urea moiety to form strong, directional hydrogen bonds with a variety of anions, including spherical halides and oxoanions like carboxylates and phosphates. rsc.orgresearchgate.net
The efficiency of this compound as an anion receptor is based on this fundamental principle. The electron-withdrawing nature of the adjacent carbonyl groups increases the acidity of the N-H protons, enhancing their ability to donate hydrogen bonds to negatively charged species. researchgate.net This allows the urea group to bind anions in a "bifurcated" manner for spherical ions or to donate two parallel hydrogen bonds to the oxygen atoms of oxoanions. rsc.org This inherent anion-binding capability makes urea-based compounds like the subject of this article valuable components in the design of sensors and transporters for anions. acs.orgrsc.org
Ligand-Receptor Binding Conformations and Orientations
The specific conformation and orientation of this compound within a receptor's binding site are determined by the sum of the molecular interactions discussed previously. The hydrogen-bonding capacity of the urea group often serves as the primary anchor, forming key interactions with hydrogen bond acceptor or donor groups on the receptor. mdpi.com
Simultaneously, the phenyl and thiophene rings explore the binding pocket for favorable hydrophobic and aromatic interactions. core.ac.uk Structure-activity relationship studies of related compounds as CB1 receptor modulators suggest that the spatial arrangement of these rings is critical for activity. nih.gov For instance, the flat structure of diarylureas can lead to tight packing, and modifications that disrupt this planarity can significantly alter binding affinity. nih.gov In kinase inhibition, the phenyl-urea moiety often positions itself to form hydrogen bonds with the hinge region of the kinase, while the rest of the molecule extends into other pockets, making specific hydrophobic and aromatic contacts that determine potency and selectivity. nih.gov The interplay between the strong, directional hydrogen bonds from the urea core and the broader, less directional pi-stacking and van der Waals interactions of the aromatic rings dictates the precise and effective binding of the ligand.
Computational Chemistry and Theoretical Characterization
Theoretical Prediction of Polymorphism and Conformational Analysis
A detailed computational investigation into the specific polymorphic and conformational landscape of 1-Phenyl-3-(thiophene-2-carbonylamino)urea has not been extensively reported in publicly available scientific literature. However, insights into its likely behavior can be drawn from computational studies on structurally analogous compounds, particularly other N-acyl-N'-aryl ureas. Such theoretical analyses are crucial for understanding the solid-state properties and potential biological activity of a molecule.
A theoretical approach to understanding this compound would typically involve both conformational analysis and crystal structure prediction to explore its potential polymorphs.
Conformational Analysis:
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the central urea (B33335) and amide functionalities. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of the molecule to identify stable conformers.
An important stabilizing factor in the conformation of this compound would be the potential for intramolecular hydrogen bonding. A hydrogen bond could form between a urea N-H proton and the carbonyl oxygen of the thiophene-2-carbonyl group, leading to a more compact and rigid structure. The relative energies of various conformers, as calculated by computational methods, would indicate the most probable shapes of the molecule in different environments.
Theoretical Prediction of Polymorphism:
Polymorphism, the existence of multiple crystalline forms of a single compound, is a critical factor in the development of pharmaceutical compounds. Computational Crystal Structure Prediction (CSP) is a powerful tool used to predict potential polymorphs before they are discovered experimentally.
A typical CSP workflow for this compound would involve:
A thorough search for low-energy molecular conformations.
The generation of a vast number of plausible crystal packing arrangements for these conformers within common crystallographic space groups.
The calculation of the lattice energy for each generated crystal structure to rank their relative stabilities.
The output of a CSP study is a crystal energy landscape, which plots the predicted polymorphs based on their lattice energies and densities. The structures with the lowest lattice energies are considered the most likely to be experimentally observed.
The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) in this compound strongly suggests that hydrogen bonding would be a dominant intermolecular interaction in its crystal packing. Different patterns of these hydrogen bonds, such as the formation of chains or dimers, could lead to different polymorphic forms. For instance, studies on the related compound N-benzoyl-N'-phenylurea have shown the formation of centrosymmetric dimers via intermolecular N-H···O=C hydrogen bonds.
While a definitive computational analysis for this compound is not available, the principles derived from related molecules provide a solid foundation for predicting its conformational and polymorphic behavior.
Biological Activities and Mechanistic Insights
General Biological Activities of Thiophene (B33073) and Urea (B33335) Derivatives
Thiophene and its derivatives are a class of heterocyclic compounds that are integral to many pharmacologically active molecules. They are known to exhibit a wide range of biological effects, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer activities. encyclopedia.pub The presence of the thiophene nucleus is a key feature in several commercially available drugs, highlighting its importance in drug design. encyclopedia.pub
Similarly, urea derivatives represent a versatile class of compounds with a broad spectrum of biological applications. mdpi.comresearchgate.net The urea scaffold is a crucial pharmacophoric feature in numerous approved anticancer drugs. researchgate.netnih.gov Beyond oncology, urea derivatives have been investigated for their antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. mdpi.comnih.gov The ability of the urea moiety to form hydrogen bonds is a key aspect of its interaction with biological targets. mdpi.com
The combination of thiophene and urea functionalities in a single molecule can lead to compounds with enhanced or novel biological activities, making them attractive candidates for drug discovery and development.
Antimicrobial Research
Research into thiophene-urea derivatives has revealed significant potential in combating microbial infections.
Thiophene derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain thiophene-2-carboxamide derivatives are more active against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains. nih.gov For instance, some novel thiophene compounds have shown significant inhibitory activity against various bacterial strains, with some derivatives being more potent than the reference drugs used in the studies. dntb.gov.ua
In one study, a series of thiophene derivatives were evaluated for their activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. Several thiophene compounds exhibited promising minimum inhibitory concentrations (MICs) against these challenging pathogens. frontiersin.org Time-kill curve assays confirmed the bactericidal effects of specific thiophene derivatives against these resistant strains. frontiersin.orgresearchgate.net Similarly, other research has highlighted thiophene derivatives that were more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov
Urea derivatives have also been extensively studied for their antibacterial properties. nih.govresearchgate.net A series of newly synthesized urea derivatives showed moderate to excellent growth inhibition against A. baumannii. nih.gov
The following table summarizes the antimicrobial activity of selected thiophene and urea derivatives against various bacterial strains.
Thiophene derivatives have also been investigated for their antifungal potential. nih.gov In the pursuit of novel fungicides, a series of thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Several of these compounds demonstrated fair to potent antifungal activity against a panel of seven phytopathogenic fungi. nih.gov Notably, some compounds showed remarkable activity against Sclerotinia sclerotiorum. nih.gov
The antimicrobial mechanisms of thiophene-urea derivatives are multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes. For instance, a thiophenyl-pyrimidine derivative was found to inhibit FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. rsc.org
Another key mechanism is the disruption of the bacterial cell membrane. Treatment with certain thiophene derivatives resulted in increased membrane permeabilization in colistin-resistant A. baumannii and E. coli. frontiersin.org Molecular docking studies suggest that these compounds may bind to and disrupt the function of outer membrane porins (OMPs), which are vital for bacterial survival. frontiersin.org
Furthermore, some thiophene derivatives have been shown to reduce the adherence of bacteria to host cells, which is a critical step in the infection process. frontiersin.org
Anticancer Research
The antiproliferative properties of thiophene and urea derivatives have been a significant area of research in the quest for new anticancer agents.
Numerous studies have demonstrated the potent anticancer activity of thiophene-based compounds against various cancer cell lines. nih.govdaneshyari.com For example, a benzyl (B1604629) urea tetrahydrobenzo[b]thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was identified as a potent compound with broad-spectrum antitumor activity. nih.gov This compound was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in A549 lung cancer cells. nih.gov
Derivatives of 2-aminothiophene have also shown significant antiproliferative potential in cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines. bohrium.comnih.gov Interestingly, these compounds exhibited a protective effect on non-tumor fibroblast cell lines. bohrium.comnih.gov
Urea derivatives, particularly diaryl ureas, are well-established as potent anticancer agents. researchgate.netnih.gov A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives displayed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.gov Some of these compounds showed superior potency compared to paclitaxel (B517696) and gefitinib (B1684475) in various cancer cell lines, including renal cancer and melanoma. nih.gov
The following table presents the antiproliferative activity of selected thiophene and urea derivatives in different cancer cell lines.
Exploration of Molecular Targets in Cancer Pathways
The exploration of specific molecular targets for 1-Phenyl-3-(thiophene-2-carbonylamino)urea in cancer pathways is an ongoing area of research. Based on the activities of structurally related compounds, several key signaling pathways are of particular interest. The urea scaffold is a key feature in many approved and investigational anticancer drugs that target critical signaling cascades. nih.gov
One of the most frequently implicated pathways is the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and plays a central role in cell growth, proliferation, and survival. Various urea derivatives have been designed and synthesized as inhibitors of this pathway. For example, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been investigated for their potent anti-Chronic Myeloid Leukemia (CML) activity through the PI3K/Akt signaling pathway.
Another important target is the fibroblast growth factor receptor (FGFR) kinase family. Infigratinib, a pan-FGFR kinase inhibitor, features a N-pyrimidin-4-yl-urea motif, highlighting the importance of the urea structure in targeting this class of enzymes. nih.gov Furthermore, the vascular endothelial growth factor receptor (VEGFR) is a key target in anti-angiogenic cancer therapies, and several urea-based compounds have been developed as VEGFR inhibitors.
Given the structural similarities, it is plausible that this compound may also interact with and modulate the activity of kinases within these critical cancer-related signaling pathways. However, specific studies are required to elucidate its precise molecular targets and mechanism of action.
Anti-inflammatory Research
The anti-inflammatory potential of compounds containing thiophene and urea moieties is well-recognized. nih.govmdpi.com Research into these classes of molecules suggests that this compound likely possesses anti-inflammatory properties.
While direct experimental data on the effect of this compound on specific inflammation markers is limited, studies on related compounds provide valuable insights. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key mediators of the inflammatory response. nih.govresearchgate.net The enzyme cyclooxygenase-2 (COX-2) is also a critical player in inflammation, responsible for the production of prostaglandins. researchgate.net
Research on other urea derivatives has demonstrated their ability to modulate these inflammatory markers. For instance, niosome encapsulated bromelain (B1164189) has been shown to reduce IL-6 and TNF-α in a human skin fibroblast cell line. auctoresonline.org The expression of these cytokines, along with COX-2, can be induced by agents like lipopolysaccharide (LPS) in cellular models to study the effects of anti-inflammatory compounds. researchgate.net It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the production or signaling of such pro-inflammatory molecules. However, dedicated studies are necessary to confirm this and to quantify its impact on these markers.
The anti-nociceptive, or pain-relieving, activity of a compound is often evaluated in preclinical studies using various models of pain. Two commonly used assays are the acetic acid-induced writhing test and the formalin test.
The acetic acid-induced writhing test is a model of visceral pain. The intraperitoneal injection of acetic acid induces abdominal constrictions, or writhes, and the reduction in the number of writhes by a test compound is indicative of its analgesic effect. This model is known to involve the release of endogenous mediators that stimulate nociceptors.
The formalin test is another widely used model that can distinguish between neurogenic and inflammatory pain. A dilute solution of formalin is injected into the paw of an animal, which elicits a biphasic pain response. The early phase is characterized by acute neurogenic pain, while the late phase is associated with an inflammatory response. researchgate.netnih.gov Analgesic drugs can affect one or both phases of this test, providing insights into their mechanism of action.
Antioxidant Research
The antioxidant properties of chemical compounds are of significant interest due to the role of oxidative stress in various diseases.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound. nih.govnih.govmdpi.com The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at a specific wavelength. The degree of discoloration is proportional to the scavenging activity of the compound. nih.govmdpi.com
Studies on various thiophene derivatives have demonstrated their potential as antioxidants using the DPPH assay. The presence of the thiophene ring, often in combination with other functional groups, can contribute to the molecule's ability to neutralize free radicals. It is therefore anticipated that this compound would exhibit free radical scavenging activity, a hypothesis that warrants direct experimental verification through the DPPH assay and other antioxidant capacity tests.
Comparative Antioxidant Potency
The antioxidant capacity of compounds structurally related to this compound has been evaluated through various assays, indicating that the thiophene scaffold is a significant contributor to radical scavenging activities. researchgate.net Antioxidant mechanisms are often based on single electron transfer (SET) or hydrogen atom transfer (HAT), and typically a combination of methods is used to assess a compound's full potential. nih.gov
Studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives have demonstrated their ability to scavenge free radicals. nih.gov The antioxidant potential is influenced by the specific structural differences between derivatives. nih.gov For instance, in tests using the 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical cation, the scavenger activity of various dichloro-substituted derivatives ranged from 9.94% to 96.61% at concentrations from 0.025 mM to 2 mM. nih.gov Similarly, in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, inhibition by iodine thiourea derivatives ranged from 13.12% to 40.40% across the same concentration range. nih.gov The 3-amino thiophene-2-carboxamide derivatives, in particular, have shown high antioxidant activity, with one derivative exhibiting 62.0% inhibition in an ABTS assay, a value comparable to the reference antioxidant, ascorbic acid (88.44%). mdpi.com This suggests that the presence of an amino group can enhance the antioxidant potency of thiophene-based compounds. mdpi.com
Table 1: Comparative Antioxidant Activity of Related Thiophene Derivatives
| Compound Type | Assay | Activity/Inhibition (%) | Reference Compound | Reference Activity (%) |
|---|---|---|---|---|
| Dichloro-substituted 2-thiophene thiourea derivative | ABTS•+ | Up to 96.61% (at 2 mM) | Not specified | N/A |
| Iodine-substituted 2-thiophene thiourea derivative | DPPH | Up to 40.40% (at 2 mM) | Not specified | N/A |
| 3-amino thiophene-2-carboxamide derivative (7a) | ABTS | 62.0% | Ascorbic Acid | 88.44% |
Enzyme Inhibition Studies
Urease Inhibition and Kinetic Mechanisms
Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbonic acid, a process implicated in several pathological conditions. mdpi.commdpi.com Inhibitors of urease are of significant interest, and they are broadly classified as either active site-directed or mechanism-based. researchgate.net The active site of urease contains two Ni2+ ions, which are crucial for its catalytic function. mdpi.com
Compounds containing functional groups with electronegative atoms such as oxygen, nitrogen, and sulfur can act as urease inhibitors by chelating these nickel ions. researchgate.net Given the structure of this compound, which features carbonyl oxygen, amide nitrogen, and thiophene sulfur atoms, it is plausible that it inhibits urease through this mechanism. These atoms can act as bidentate or tridentate ligands, forming stable complexes with the nickel ions in the enzyme's active site and blocking its function. researchgate.net The kinetic mechanism for such inhibitors is often competitive, as they mimic the substrate (urea) and bind to the same active site. northumbria.ac.uk The lack of bulky attachments on the pharmacophore generally enhances inhibitory activity by allowing easier entry into the substrate-binding pocket and avoiding steric hindrance. researchgate.net
Cholinesterase Inhibition (AChE, BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic signaling. nih.gov Inhibition of these enzymes is a primary strategy for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Both thiophene and urea derivatives have been investigated as potent cholinesterase inhibitors.
Novel urea and sulfamide (B24259) derivatives incorporating other scaffolds have demonstrated excellent inhibitory activity against AChE, with Ki values in the low nanomolar range (0.45–1.74 nM). nih.gov Furthermore, certain thiophene derivatives have been found to be more potent AChE inhibitors than the reference drug donepezil. nih.gov For example, one study showed that a specific tetrahydrobenzo[b]thiophene derivative achieved 60% inhibition, compared to 40% for donepezil. nih.gov Other studies on dual inhibitors have identified compounds with potent activity against both AChE and BChE, with IC50 values in the sub-micromolar range, rivaling established drugs like rivastigmine (B141) and tacrine. These findings suggest that the this compound scaffold, which combines both a thiophene ring and a urea linkage, has strong potential as a dual inhibitor of both AChE and BChE.
Table 2: Cholinesterase Inhibition by Related Urea and Thiophene Derivatives
| Compound Class | Enzyme | Inhibition (Ki or IC50) | Reference |
|---|---|---|---|
| Urea derivatives of 2-aminotetralins | AChE | 0.45–1.74 nM (Ki) | nih.gov |
| Pyridyl–pyridazine dual inhibitors | AChE | 0.26 µM (IC50) | |
| Pyridyl–pyridazine dual inhibitors | BChE | 0.19 µM (IC50) | |
| Thiophene derivative (IIId) | AChE | 60% inhibition | nih.gov |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for treating skin hyperpigmentation disorders and is of great interest in the cosmetics industry. researchgate.net The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site.
Research has shown that thiophene-containing compounds can be potent tyrosinase inhibitors. A thiophene chalcone (B49325) derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was identified as a strong competitive inhibitor of mushroom tyrosinase with an IC50 value of 0.013 μM. Kinetic and molecular docking studies confirmed that this compound fits well into the active site of the enzyme. Additionally, N-aryl-N′-substituted phenylthiourea (B91264) derivatives containing a thiophene scaffold have exhibited moderate inhibitory potency against tyrosinase. The nitrogen and sulfur atoms in the thiourea linkage, along with the thiophene ring, likely contribute to the chelation of copper ions, leading to competitive inhibition. This evidence supports the potential of this compound to act as a tyrosinase inhibitor.
Table 3: Tyrosinase Inhibition by Related Thiophene Compounds
| Compound | Enzyme Activity | IC50 Value | Inhibition Type |
|---|---|---|---|
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Tyrosine hydroxylase | 0.013 µM | Competitive |
| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Dopa oxidase | 0.93 µM | Competitive |
| Kojic Acid (Reference) | Not specified | 22.25 µM | Competitive |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the intestine. Inhibiting this enzyme can delay glucose absorption and lower postprandial blood glucose levels, making it a key target for managing type 2 diabetes.
Structurally similar compounds, specifically (E)-1-phenyl-3-(4-styrylphenyl)ureas, have been identified as potent and competitive α-glucosidase inhibitors. This indicates that the 1-phenyl urea moiety is critical for competitive inhibition. The most potent compound in that series exhibited an IC50 value of 8.4 μM and a Ki of 3.2 μM, operating through a simple slow-binding inhibition mechanism. Given that this compound shares the core 1-phenyl-3-substituted urea structure, it is highly likely to exhibit similar competitive inhibitory activity against α-glucosidase.
Table 4: α-Glucosidase Inhibition by Structurally Related Phenylurea Derivatives
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|
| (E)-1-phenyl-3-(4-styrylphenyl)urea derivative (Compound 12) | 8.4 | 3.2 | Competitive, Slow-Binding |
Complement System Inhibition (e.g., C9 deposition, classical, lectin, and alternative pathways)
The complement system is a crucial part of the innate immune system, and its inappropriate activation is implicated in numerous inflammatory and autoimmune diseases. The system can be activated through three pathways: classical, lectin, and alternative.
A series of 1-phenyl-3-(1-phenylethyl)urea derivatives, which are close structural analogs of this compound, have been identified as novel and potent complement inhibitors. Extensive structure-activity relationship studies revealed that these compounds are highly effective, with an optimized derivative (compound 7l) showing an IC50 value as low as 13 nM. The mechanism of action for this class of compounds involves the inhibition of C9 deposition, which is the terminal step in the formation of the membrane attack complex. Importantly, this inhibition was observed across all three complement pathways—classical, lectin, and alternative—while having no effect on the earlier C3 and C4 deposition steps. This specific targeting of the terminal pathway makes such compounds promising therapeutic candidates for complement-mediated diseases.
Table 5: Complement Inhibition by a Structurally Related Phenylurea Derivative
| Compound | Target | Pathway(s) Inhibited | IC50 |
|---|---|---|---|
| Optimized 1-phenyl-3-(1-phenylethyl)urea derivative (7l) | C9 Deposition | Classical, Lectin, Alternative | 13 nM |
CRAC Channel Inhibition
There is currently no specific scientific literature detailing the direct inhibitory activity of this compound on Calcium Release-Activated Calcium (CRAC) channels.
Other Investigated Enzyme Inhibition Pathways
While direct enzymatic inhibition pathways for this compound are not specified in available literature, broader families of phenyl urea and thiophene derivatives have been investigated for various enzyme inhibitory activities. For instance, certain phenyl urea derivatives have been explored as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and a target in cancer immunotherapy. nih.gov Additionally, various thiophene derivatives have shown a range of biological activities, including antibacterial and antioxidant effects, which may be linked to enzyme inhibition. nih.gov
Derivatives of thiophene-2-carboxamide have demonstrated notable antioxidant and antibacterial properties. nih.gov For example, certain 3-amino thiophene-2-carboxamide derivatives have exhibited significant antioxidant activity, with some compounds showing comparable efficacy to ascorbic acid. nih.gov Furthermore, these derivatives have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov
It is important to note that these findings relate to derivatives and not to this compound itself. The specific enzyme inhibition profile of this compound remains an area for future investigation.
Cellular and Molecular Mechanisms of Action
Detailed studies on the cellular and molecular mechanisms of action for this compound are not currently available. However, research on related compounds offers some insights into potential mechanisms.
Modulation of Signal Transduction Pathways
The modulation of signal transduction pathways by this compound has not been directly investigated. However, the aforementioned interaction of related compounds with the CB1 receptor suggests a potential to influence downstream signaling cascades. nih.gov CB1 receptor activation is known to modulate various intracellular signaling pathways, including those involving cyclic AMP (cAMP). nih.gov Therefore, it is plausible that structurally similar compounds could impact such pathways.
Future Research Directions and Potential Applications
Development of Novel Derivatization Strategies for Enhanced Bioactivity
Future research will likely focus on systematic structural modifications of the 1-Phenyl-3-(thiophene-2-carbonylamino)urea core to enhance its biological efficacy and selectivity. A key strategy involves the exploration of various substitution patterns on both the phenyl and thiophene (B33073) rings. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, which in turn can influence its binding affinity to biological targets. mdpi.comresearchgate.net
Another promising derivatization strategy is the incorporation of additional heterocyclic moieties. researchgate.net The hybridization of the thiophene-urea scaffold with other pharmacologically active heterocycles could lead to compounds with dual or synergistic modes of action. For instance, the introduction of a benzothiazole (B30560) or pyrimidine (B1678525) ring could yield derivatives with potent anticancer or antimicrobial properties. researchgate.net Furthermore, bioisosteric replacement of the urea (B33335) linker with moieties like thiourea (B124793), squaramide, or cyanoguanidine could overcome potential limitations such as poor solubility or metabolic instability, leading to compounds with improved pharmacokinetic profiles. nih.govbohrium.com
| Strategy | Rationale | Potential Outcome |
| Ring Substitution | Modulate electronic properties and steric interactions. | Enhanced binding affinity and selectivity. |
| Heterocyclic Hybridization | Combine pharmacophores for synergistic effects. | Compounds with dual modes of action. |
| Linker Modification | Improve physicochemical and pharmacokinetic properties. | Increased solubility and metabolic stability. |
| Conformational Restriction | Introduce cyclic structures to lock in an active conformation. | Higher selectivity and oral bioavailability. nih.gov |
Exploration of New Biological Targets and Therapeutic Areas
While the current biological activities of many thiophene-urea derivatives are centered on anticancer and antimicrobial effects, the structural features of this compound suggest its potential to interact with a broader range of biological targets. A significant area for future exploration is its potential as a kinase inhibitor . researchgate.netfrontiersin.org The diaryl urea motif is a well-established scaffold in numerous approved kinase inhibitors, and the thiophene ring has been successfully incorporated into potent kinase-inhibiting drugs. frontiersin.orgnih.gov Future studies could screen this compound and its derivatives against a panel of kinases implicated in various cancers and inflammatory diseases. researchgate.net
Beyond kinases, other potential targets include enzymes and receptors involved in metabolic and neurodegenerative diseases. For instance, urea-containing compounds have shown promise as inhibitors of soluble epoxide hydrolase (sEH), a target for treating hypertension and inflammation. nih.govnih.gov The thiophene moiety, on the other hand, is present in drugs targeting various central nervous system (CNS) receptors. nih.gov Therefore, derivatives of this compound could be investigated for their activity against these targets.
Potential Therapeutic Areas for Exploration:
Oncology: Targeting various protein kinases (e.g., Raf-1, VEGFR, FLT3). researchgate.netfrontiersin.orgnih.gov
Infectious Diseases: Development of novel antibacterial, antifungal, and antiviral agents. nih.govresearchgate.net
Inflammatory Diseases: Inhibition of enzymes like p38 kinase and soluble epoxide hydrolase. researchgate.netnih.gov
Metabolic Disorders: Exploration as potential antidiabetic agents. nih.gov
Neurodegenerative Diseases: Targeting CNS receptors and enzymes. nih.gov
Advanced Computational Modeling for Predictive Research and Drug Design
Advanced computational modeling will be instrumental in guiding the future development of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can help elucidate the key structural features required for a desired biological activity. researchgate.netnih.gov These models can then be used to virtually screen libraries of novel derivatives, prioritizing the most promising candidates for synthesis and biological evaluation, thereby saving time and resources. nih.gov
Molecular docking studies can provide insights into the binding modes of these compounds with their biological targets. researchgate.net For instance, docking simulations can be used to predict how different substituents on the phenyl and thiophene rings will interact with the amino acid residues in the active site of a target protein, such as a kinase. nih.gov Furthermore, molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and the stability of the ligand-protein complex over time. mdpi.com These computational approaches, when used in conjunction with experimental data, can facilitate a more rational and efficient drug design process. nih.gov
| Computational Technique | Application in Drug Design |
| QSAR Modeling | Predict the biological activity of new derivatives based on their chemical structure. |
| Pharmacophore Mapping | Identify the essential steric and electronic features required for biological activity. |
| Molecular Docking | Predict the binding orientation and affinity of a ligand to its target protein. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex to assess its stability. |
Integration with Modern Drug Discovery Paradigms and High-Throughput Screening
The integration of this compound and its derivatives into modern drug discovery workflows, particularly high-throughput screening (HTS), will be crucial for uncovering their full therapeutic potential. azolifesciences.comnih.gov HTS allows for the rapid screening of large and diverse chemical libraries against a specific biological target, enabling the identification of "hit" compounds with desired activity. azolifesciences.comewadirect.com Libraries of novel thiophene-urea derivatives can be synthesized and subjected to HTS campaigns to identify lead compounds for various diseases. yu.edu
Furthermore, the development of cell-based assays for HTS can provide more physiologically relevant data compared to traditional biochemical assays. yu.edu This approach allows for the evaluation of a compound's activity within a cellular context, taking into account factors such as cell permeability and potential off-target effects. yu.edu The combination of combinatorial chemistry to generate diverse libraries of thiophene-urea derivatives and HTS for rapid biological evaluation represents a powerful strategy for accelerating the drug discovery process. nih.govresearchgate.net
Role in Advanced Material Science Applications
The unique structural features of this compound also position it as a valuable building block in the field of advanced material science. The ability of the urea moiety to form strong and directional hydrogen bonds makes it an excellent functional group for creating self-assembling supramolecular structures. rsc.orgnih.gov When incorporated into thiophene-based systems, these urea groups can drive the formation of well-ordered nanomaterials, such as nanobelts, with interesting electronic and photophysical properties. rsc.org
Thiophene-based polymers are known for their conductive and semiconductive properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnih.govrsc.org The introduction of urea functionalities into these polymers can influence their solid-state packing and morphology through hydrogen bonding, which in turn can impact their charge transport properties. rsc.org Future research could focus on the synthesis of polymers and covalent organic frameworks (COFs) incorporating the this compound motif for applications in electronics, sensing, and catalysis. numberanalytics.comnih.gov
Potential Material Science Applications:
Supramolecular Chemistry: Formation of self-assembling nanomaterials driven by urea-urea hydrogen bonding. rsc.orgnih.gov
Organic Electronics: Development of novel conductive and semiconductive polymers for OLEDs and OPVs. numberanalytics.comnumberanalytics.com
Sensors: Design of chemosensors based on the specific binding of anions or other guests to the urea moiety.
Catalysis: Use as a scaffold in the design of organocatalysts, where the urea group can act as a hydrogen-bond donor. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Phenyl-3-(thiophene-2-carbonylamino)urea, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via the reaction of phenyl isocyanate with thiophene-2-carboxamide derivatives under inert solvents (e.g., dichloromethane or toluene) and reflux conditions. A base like triethylamine is critical to neutralize HCl byproducts. Optimization can employ factorial design to test variables such as temperature (80–120°C), solvent polarity, and molar ratios of reactants. Reaction progress should be monitored via TLC or HPLC to identify ideal termination points .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use FT-IR to confirm urea C=O (~1650 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹). ¹H/¹³C NMR resolves phenyl and thiophene proton environments, while HRMS validates molecular weight. For purity assessment, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers ensure reproducibility in synthesizing this compound, particularly regarding byproduct formation?
- Methodological Answer : Standardize precursor purity (>98%) and solvent drying (e.g., molecular sieves for toluene). Control reaction atmosphere (argon/nitrogen) to prevent oxidation of the thiophene moiety. Use quenching experiments to identify byproducts (e.g., unreacted isocyanates), and optimize column chromatography (silica gel, ethyl acetate/hexane) for isolation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the thiophene-2-carbonylamino group in cross-coupling or catalytic transformations?
- Methodological Answer : The electron-rich thiophene ring may participate in π-π interactions or coordinate with transition metals (e.g., Ru, Pd). For catalytic alkylation, employ Ru-catalyzed C–H activation protocols, using acrylic acid derivatives as alkylating agents. Monitor regioselectivity via DFT calculations (e.g., Gaussian software) to predict reactive sites .
Q. How can computational chemistry guide the design of derivatives with enhanced biological or material properties?
- Methodological Answer : Perform docking studies (AutoDock Vina) to map interactions with biological targets (e.g., kinase enzymes). Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity. For material science applications, simulate bandgap properties via DFT (VASP software) to assess conductivity .
Q. What strategies resolve contradictions in reported bioactivity data for urea-thiophene hybrids?
- Methodological Answer : Cross-validate assays (e.g., cytotoxicity vs. enzymatic inhibition) using standardized protocols (e.g., MTT assay for IC₅₀). Investigate solvent effects (DMSO vs. aqueous buffers) on compound aggregation. Collaborate to replicate studies across labs, ensuring consistent cell lines/passage numbers .
Q. How can interdisciplinary approaches (e.g., chemical engineering, surface science) enhance applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
